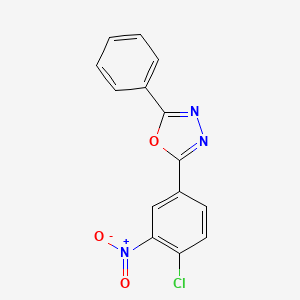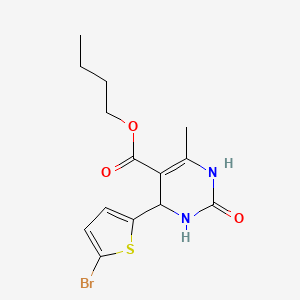![molecular formula C24H18Cl3N3O2S2 B11080047 1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11080047.png)
1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a quinolinone moiety, and multiple chlorinated phenyl groups
Preparation Methods
The synthesis of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This is achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate chlorinated benzyl halide under basic conditions.
Introduction of Quinolinone Moiety: The next step involves the introduction of the quinolinone moiety. This is typically done through a cyclization reaction involving an appropriate aniline derivative and a chlorinated phenyl ketone.
Final Assembly: The final step involves the coupling of the thiadiazole and quinolinone intermediates under suitable conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the quinolinone moiety, leading to the formation of corresponding alcohols.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other similar compounds, such as:
1-{2-[(4-CHLOROBENZYL)SULFANYL]-2-(2,4-DICHLOROPHENYL)ETHYL}-1H-IMIDAZOLE: This compound also contains a chlorobenzylsulfanyl group and chlorinated phenyl groups, but it has an imidazole ring instead of a thiadiazole ring.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This compound shares the thiadiazole ring and chlorophenyl group but differs in the presence of a sulfonamide group instead of the quinolinone moiety.
The uniqueness of 1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2,4-DICHLOROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18Cl3N3O2S2 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C24H18Cl3N3O2S2/c25-14-8-9-15(18(27)10-14)16-11-21(32)30(19-6-3-7-20(31)22(16)19)23-28-29-24(34-23)33-12-13-4-1-2-5-17(13)26/h1-2,4-5,8-10,16H,3,6-7,11-12H2 |
InChI Key |
CISWQNUKSJXMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11079964.png)

![4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
![1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11079987.png)
![3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11079994.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11079996.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11080003.png)
![3-methoxy-N-{2-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)phenyl}-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11080014.png)

![N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11080024.png)
![N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline](/img/structure/B11080030.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B11080048.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080056.png)
